molecular formula C7H5Br2NO B11818613 2-Amino-4,5-dibromobenzaldehyde

2-Amino-4,5-dibromobenzaldehyde

Cat. No.: B11818613
M. Wt: 278.93 g/mol
InChI Key: YDYMZJIPRFDIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dibromobenzaldehyde is an organic compound characterized by the presence of two bromine atoms, an amino group, and an aldehyde group attached to a benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dibromobenzaldehyde typically involves the bromination of 2-Aminobenzaldehyde. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dibromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4,5-dibromobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of quinoline derivatives with antibacterial and antimalarial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dibromobenzaldehyde involves its reactivity with various biological molecules. The compound can form Schiff bases with amines, which can then undergo further reactions to form complex structures. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzaldehyde
  • 2-Amino-4,6-dibromobenzaldehyde
  • 2-Amino-3,4-dibromobenzaldehyde

Uniqueness

2-Amino-4,5-dibromobenzaldehyde is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other dibrominated benzaldehydes. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

2-amino-4,5-dibromobenzaldehyde

InChI

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2

InChI Key

YDYMZJIPRFDIJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.